1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (referred to hereafter as Compound A) is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 5-chloro-2-methoxyphenyl group and a benzimidazole moiety linked via a 2-(4-methoxyphenoxy)ethyl chain . The compound’s design integrates chloro and methoxy groups, which are known to influence pharmacokinetics, such as solubility and metabolic stability, while the benzimidazole scaffold is associated with diverse pharmacological applications, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-33-20-8-10-21(11-9-20)35-14-13-30-23-6-4-3-5-22(23)29-27(30)18-15-26(32)31(17-18)24-16-19(28)7-12-25(24)34-2/h3-12,16,18H,13-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHNGDRBTLSSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the addition of methoxy and chloro substituents. Common synthetic routes may involve:
Step 1: Formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Step 2: Introduction of the pyrrolidinone ring via cyclization reactions.
Step 3: Addition of methoxy and chloro substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.
Reduction: Reduction of the benzimidazole core to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzimidazole Substituents
Compound A shares structural homology with benzimidazole-containing pyrrolidinones but differs in substituent patterns. For instance:
- 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (Compound B, ) replaces the 4-methoxyphenoxy group with a 2,6-dimethylphenoxy moiety and substitutes the 5-chloro-2-methoxyphenyl with a 4-fluorophenylmethyl group. Additionally, the fluorine atom in Compound B may enhance metabolic stability due to its electronegativity.
Pyrrolidinone Derivatives with Alternative Heterocycles
Several analogues replace the benzimidazole moiety with other heterocycles, altering bioactivity profiles:
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (Compound C, ) incorporates a thiophene ring instead of benzimidazole. Thiophene’s electron-rich nature enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to benzimidazole. Compound C also lacks the methoxy groups present in Compound A, which may limit its solubility.
- Pyridin-2-one derivatives, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound D, ), exhibit antioxidant activity (79.05% radical scavenging at 12 ppm).
Substituent Effects on Pharmacokinetics
- Methoxy vs. Methyl Groups: The 4-methoxyphenoxy group in Compound A improves solubility relative to the 2,6-dimethylphenoxy group in Compound B, as methoxy groups are less hydrophobic than methyl .
- Chloro vs. Fluoro Substitutents : The 5-chloro group in Compound A may increase lipophilicity and membrane permeability compared to Compound B’s 4-fluoro group, though fluorine’s smaller size could enhance target binding precision .
Structure-Activity Relationship (SAR) Insights
- Benzimidazole Role : The benzimidazole moiety in Compound A likely contributes to DNA intercalation or kinase inhibition, a feature shared with anticancer drugs like bendamustine .
- Methoxy Positioning : The 2-methoxy group on the phenyl ring may sterically hinder metabolic oxidation, prolonging half-life compared to analogues with unprotected phenyl groups .
Biological Activity
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's molecular formula is and features a unique arrangement of functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions, starting with the appropriate substituted phenols and benzodiazoles. Key steps include:
- Formation of Intermediate : Reaction between 5-chloro-2-methoxyaniline and a suitable acylating agent.
- Coupling Reaction : The intermediate is coupled with 4-methoxyphenol using coupling reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions to yield the final product.
Anticancer Activity
Research indicates that this compound exhibits moderate anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve:
- Inhibition of Oncogenic Pathways : The compound may interfere with signaling pathways that promote tumor growth.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is critical for effective cancer therapy.
Antimicrobial Activity
Preliminary studies have suggested that the compound possesses antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) indicate varying degrees of effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that while the compound is not universally effective against all tested strains, it shows promise as an antimicrobial agent.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure. For instance:
- Substituents on the Benzodiazole Ring : Alterations in the position or type of substituents can enhance or diminish its anticancer potency.
- Chloro and Methoxy Groups : The presence of these groups is crucial for maintaining the compound's biological activity, as they affect electron distribution and molecular interactions.
Case Studies
Several case studies have documented the efficacy of this compound in vitro and in vivo:
- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, including breast and lung cancer models.
- Animal Model for Antimicrobial Testing : In an animal model, administration of the compound showed reduced bacterial load in infected tissues compared to controls, supporting its potential as an antimicrobial therapy.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Answer: Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures (e.g., 120°C) are often necessary for cyclization reactions, as seen in benzodiazole derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acidic or basic catalysts (e.g., POCl₃) are critical for cyclization steps, as demonstrated in similar pyrrolidinone syntheses .
Key metrics include yield (typically 40–60% for multi-step reactions) and purity (>95%, confirmed via HPLC) .
Q. What analytical techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the benzodiazole and pyrrolidinone moieties .
- X-ray crystallography : Provides absolute configuration verification, especially for chiral centers in the pyrrolidinone core (e.g., as in related azetidinone derivatives) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., ~431.9 g/mol for analogs) .
Q. Which preliminary biological assays are suitable for evaluating this compound?
Answer: Initial screening should focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Anti-inflammatory potential : COX-2 inhibition assays, given structural similarity to pyrazole derivatives with known activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
- Substituent variation : Modify the 4-methoxyphenoxyethyl group (e.g., replace with prop-2-yn-1-yl) to alter lipophilicity and binding pocket interactions .
- Bioisosteric replacement : Substitute the benzodiazole ring with benzimidazole (e.g., as in VC8447253) to enhance metabolic stability .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding sites on the pyrrolidinone core .
Q. What computational strategies predict binding modes with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Glide can model interactions with targets like kinase domains or GPCRs, leveraging the compound’s aromatic and hydrogen-bonding motifs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions (e.g., π-π stacking with tyrosine residues) .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time to minimize variability .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., demethylation of methoxy groups) .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
